molecular formula C7H6BrClMgO B2741897 5-Chloro-2-methoxyphenylmagnesium bromide CAS No. 419535-75-4

5-Chloro-2-methoxyphenylmagnesium bromide

Cat. No.: B2741897
CAS No.: 419535-75-4
M. Wt: 245.78
InChI Key: GAFVLSUAFZZUMW-UHFFFAOYSA-M
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Description

5-Chloro-2-methoxyphenylmagnesium bromide is an organomagnesium compound commonly used as a reagent in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly useful in the synthesis of various organic molecules due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-methoxyphenylmagnesium bromide is typically prepared by reacting 5-chloro-2-methoxyphenyl bromide with magnesium in the presence of a solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxyphenylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: From reactions with carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

5-Chloro-2-methoxyphenylmagnesium bromide is widely used in scientific research for its role in organic synthesis. Its applications include:

    Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Used in the preparation of biologically active compounds.

    Medicine: Synthesis of intermediates for drug development.

    Industry: Production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the electronic and steric properties of the substituents on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium Bromide
  • 2-Methoxyphenylmagnesium Bromide
  • 3-Chlorophenylmagnesium Bromide

Uniqueness

5-Chloro-2-methoxyphenylmagnesium bromide is unique due to the presence of both chloro and methoxy substituents on the aromatic ring. These substituents influence the reactivity and selectivity of the compound in various reactions. The chloro group is electron-withdrawing, while the methoxy group is electron-donating, providing a unique balance that can be exploited in synthetic applications .

Properties

IUPAC Name

magnesium;1-chloro-4-methoxybenzene-5-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHICYTZXDCCPP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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